molecular formula C10H13Cl2NO2 B1373771 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride CAS No. 1305712-03-1

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1373771
CAS No.: 1305712-03-1
M. Wt: 250.12 g/mol
InChI Key: QCQYRFIMBXDNKI-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride (CAS 1305712-03-1) is a synthetic amino acid derivative with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . Its structure features a 4-chlorophenylmethyl group attached to the β-carbon of a propanoic acid backbone, with an amino group at the γ-position. This compound is primarily utilized as a scaffold in medicinal chemistry for drug discovery, particularly in designing protease inhibitors or receptor modulators due to its halogenated aromatic moiety and polar functional groups .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQYRFIMBXDNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Chlorobenzaldehyde with Amino Acid Precursors

One classical approach involves the condensation of 4-chlorobenzaldehyde with malonic acid and ammonium acetate under reflux conditions in ethanol. This method forms the amino acid backbone with the 4-chlorophenyl substituent at the second carbon. The reaction typically proceeds through Knoevenagel condensation followed by ammonolysis to yield 3-amino-2-(4-chlorophenyl)propanoic acid with yields around 85%.

Esterification and Subsequent Aminolysis

The free acid can be converted into its methyl ester by reaction with methanol in the presence of thionyl chloride. This esterification step is crucial for further transformations and purification. The methyl ester intermediate is then subjected to aminolysis or other coupling reactions to introduce the amino group or protect it for further synthesis steps.

Use of Pyridine-N-oxide and Lithium Chloride in DMF

A more modern laboratory method employs pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere at room temperature. This method facilitates the formation of the amino acid skeleton with high purity and yield by controlling the reaction environment and minimizing side reactions.

Detailed Stepwise Preparation Protocol

Step No. Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Knoevenagel Condensation 4-chlorobenzaldehyde, malonic acid, ammonium acetate, ethanol, reflux 8 h 3-amino-2-(4-chlorophenyl)propanoic acid, ~85% yield Formation of amino acid backbone
2 Esterification Thionyl chloride, methanol, reflux 8 h Methyl 3-amino-2-(4-chlorophenyl)propanoate, ~91% yield Facilitates purification and further reactions
3 Aminolysis/Protection N-isopropoxycarbonyl-S-valine, isobutylchloroformate, N-methylmorpholine, trichloromethane, low temperature Protected amino acid derivatives, up to 94% yield Used for stereochemical control and downstream synthesis
4 Salt Formation HCl in aqueous medium 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride Improves solubility and stability

Alternative Coupling and Modification Techniques

Azide Coupling and DCC/HOSu Methods

Modification of the amino acid derivatives can be achieved through azide coupling or N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) mediated coupling. These methods allow the attachment of various amines or amino acids to the carboxyl group, enabling the synthesis of analogues or derivatives with potentially enhanced biological activity. Azide coupling has been observed to provide higher yields and simpler workup compared to DCC/HOSu coupling.

Protection and Activation of Hydroxyl Groups

In related synthetic routes involving hydroxylated intermediates, hydroxyl groups can be converted into trichloroacetimidate or acetate leaving groups by reaction with trichloroacetonitrile or acetic anhydride, respectively. These activated intermediates facilitate nucleophilic substitution reactions, such as C–C bond formation with activated arenes or allyltrimethylsilane, expanding the scope of structural modifications.

Research Findings and Analytical Data

  • The synthesis of methyl esters and their subsequent conversion to amino acid hydrochlorides have been characterized by spectroscopic methods including GC-MS, elemental analysis, and chiral HPLC to confirm purity and stereochemistry.
  • Yields for key steps such as esterification and coupling reactions typically range from 85% to 94%, indicating efficient synthetic protocols.
  • The hydrochloride salt form exhibits enhanced water solubility, which is advantageous for biological assays and pharmaceutical formulations.
  • The compound’s structure has been confirmed through 2D and 3D conformer analysis, supporting the expected stereochemistry and functional group orientation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Reference
Knoevenagel Condensation + Ammonolysis 4-chlorobenzaldehyde, malonic acid, ammonium acetate, ethanol reflux Simple, direct synthesis of amino acid backbone ~85
Esterification with Thionyl Chloride Thionyl chloride, methanol, reflux Efficient ester formation, purification ~91
Pyridine-N-oxide/LiCl in DMF Pyridine-N-oxide, lithium chloride, DMF, N2 atmosphere High purity, controlled reaction conditions High
Azide Coupling / DCC-HOSu Coupling NaNO2/HCl, primary/secondary amines, DCC, HOSu Versatile modification, good yields Variable (high)
Salt Formation (Hydrochloride) HCl aqueous medium Enhanced solubility and stability Quantitative

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-chlorobenzaldehyde, while reduction can produce 4-chlorobenzyl alcohol.

Scientific Research Applications

Chemical and Biological Properties

Molecular Characteristics

  • Molecular Formula : C₉H₁₀ClN₁O₂
  • Molecular Weight : Approximately 250.12 g/mol
  • Classification : Amino acid derivative (substituted phenylalanine analogue)

The compound's structure includes a 4-chlorobenzyl group, which enhances its lipophilicity and interaction with biological receptors. Its similarity to naturally occurring amino acids contributes to its diverse biological activities.

Synthesis of Organic Compounds

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic chemistry, facilitating the development of pharmaceuticals and fine chemicals.

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that it may exhibit inhibitory effects against certain bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as HCT-116 and HeLa cells, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .

Pharmacological Potential

Ongoing research is focused on understanding its mechanisms of action, particularly its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This exploration is crucial for evaluating its therapeutic potential in treating various diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
AnticancerInhibition of HCT-116 and HeLa cell proliferation
Enzyme InteractionPotential inhibitor of specific metabolic enzymes

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of various derivatives of this compound. The results demonstrated that several compounds exhibited significant inhibitory actions on cancer cell lines, with one derivative showing an IC50 value of 0.69 μM against HeLa cells, indicating a promising avenue for anticancer drug development .

Case Study 2: Synthesis Pathways

Research into synthetic routes for producing this compound revealed efficient methods involving the reaction of 4-chlorobenzaldehyde with amines under specific conditions (e.g., using pyridine-N-oxide). These methods not only optimize yield but also enhance the scalability for industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Methyl 3-Amino-2-(4-chlorophenyl)propanoate Hydrochloride

  • Structural Difference: The carboxylic acid group in the parent compound is replaced with a methyl ester (C₁₀H₁₃Cl₂NO₂, MW 250.12) .
  • However, it may decrease metabolic stability compared to the free acid form.
  • Applications : Used in intermediate synthesis for prodrug development .

Fluorophenyl-Substituted Analogs

  • Example 1: 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride (JD-5788, CAS 332-30-9) Structural Difference: Fluorine replaces chlorine at the para position, and the amino group is at the α-position . Impact: Fluorine’s electronegativity may enhance hydrogen bonding but reduce steric bulk compared to chlorine. This could alter target binding kinetics in enzyme inhibition studies.
  • Example 2: 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride (JD-9594, CAS 1455095-34-7) Structural Difference: Amino group shifts to the β-position . Impact: Positional isomerism may affect conformational flexibility and receptor interaction profiles.

Trifluorophenyl-Substituted Analog

  • Example: 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoic acid hydrochloride (CAS 1798747-21-3) Structural Difference: Three fluorine atoms on the phenyl ring (C₁₀H₁₁ClF₃NO₂, MW 269.65) . Impact: Increased electronegativity and steric hindrance enhance binding affinity in hydrophobic pockets of targets, as seen in kinase inhibitors. However, higher molecular weight may reduce bioavailability.

Hydroxy- and Ester-Modified Derivatives

  • Example: Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) Structural Difference: Incorporates a hydroxyl group at the β-carbon and an ethyl ester (C₁₁H₁₅Cl₂NO₃, MW 280.15) . The ester group, like in Section 2.1, may serve as a prodrug motif.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid HCl C₁₀H₁₃Cl₂NO₂ 250.12 Carboxylic acid, 4-Cl-PhCH₂ 1305712-03-1 Protease inhibitor scaffolds
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C₁₀H₁₃Cl₂NO₂ 250.12 Methyl ester, 4-Cl-PhCH₂ 1001180-63-7 Synthetic intermediate
3-Amino-2-[(3,4,5-F₃-Ph)methyl]propanoic acid HCl C₁₀H₁₁ClF₃NO₂ 269.65 Carboxylic acid, 3,4,5-F₃-PhCH₂ 1798747-21-3 Kinase inhibitor design
Ethyl 2-amino-3-(4-Cl-Ph)-3-hydroxypropanoate HCl C₁₁H₁₅Cl₂NO₃ 280.15 Ethyl ester, hydroxyl, 4-Cl-Ph 1375473-45-2 Prodrug development

Biological Activity

3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride is an amino acid derivative characterized by its structural similarity to phenylalanine, which contributes to its diverse biological activities. This compound has garnered attention for its potential roles in pharmacology, particularly in cancer treatment and enzyme inhibition.

  • Molecular Formula : C₉H₁₀ClN₁O₂
  • Molecular Weight : Approximately 250.12 g/mol
  • Classification : Amino acid derivative (substituted phenylalanine analogue)

The presence of a 4-chlorobenzyl group enhances the compound's lipophilicity and receptor interaction capabilities, making it a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, although the precise mechanisms are still under investigation.
  • Cell Signaling : It interacts with proteins that play critical roles in cell signaling and metabolism, potentially influencing various physiological processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar compounds have shown significant inhibitory effects on colon cancer cell lines (HCT-116) with IC50 values ranging from 0.12 to 0.81 mg/mL, indicating strong antiproliferative properties . The following table summarizes key findings on the anticancer activity of related compounds:

CompoundCell LineIC50 (mg/mL)Mechanism
Compound 7aHCT-1160.12Inhibition of cell proliferation
Compound 7gHCT-1160.12Induction of apoptosis
DoxorubicinHeLa2.29Standard anticancer drug

These findings suggest that the structural modifications around the chlorophenyl group can significantly enhance the anticancer activity of these compounds.

Case Studies

  • Inhibition Studies : A series of synthesized derivatives exhibited selective inhibition against cancer cell lines, with some compounds showing enhanced activity compared to traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have indicated that certain structural features of the compound may facilitate stronger binding interactions with target proteins involved in cancer progression and cell survival pathways .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride?

The compound can be synthesized via ester hydrolysis and recrystallization. A common approach involves starting with a methyl ester precursor (e.g., methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate) followed by hydrochloric acid treatment to yield the hydrochloride salt. Recrystallization from methanol/diethyl ether mixtures is effective for purification, as demonstrated in structurally similar amino acid derivatives . Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (≥98%) .

Q. How can the stereochemical configuration of this compound be characterized?

Optical rotation ([α]D) and chiral HPLC are critical for confirming stereochemistry. For example, in analogs like (2S)-2-amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride, [α]D values (e.g., +30.8°) and IR spectroscopy (e.g., 3360 cm⁻¹ for NH stretching) are used to validate enantiopurity . X-ray crystallography may also resolve ambiguities in crystal packing .

Q. What safety protocols are essential during handling?

Follow GHS guidelines for hydrochloride salts: use PPE (gloves, goggles), avoid inhalation, and store in a dry, cool environment (2–8°C). Leak containment measures (e.g., vermiculite for spills) and disposal via licensed waste handlers are mandatory, as outlined for related chlorophenyl derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For instance, analogs like STOCK1N-69160 show binding to SARS-CoV-2 papain-like protease via hydrogen bonds with residues such as Gly163 and π-π stacking with Phe69 . MD simulations (100 ns) further validate stability in binding pockets .

Q. How do structural modifications (e.g., substituent variation) affect pharmacological properties?

Replacing the 4-chlorophenyl group with fluorophenyl or hydroxyphenyl groups alters lipophilicity (logP) and target affinity. For example, 4-fluoro analogs exhibit enhanced blood-brain barrier penetration, while hydroxylated derivatives increase solubility but reduce metabolic stability . QSAR models can quantify these effects.

Q. How should contradictory data in synthesis optimization be resolved?

Conflicting yields or purity results often arise from solvent choice or reaction time. For example, recrystallization from methanol/ether (99% yield) vs. ethanol/water (85% yield) highlights solvent sensitivity . Systematic DOE (Design of Experiments) with variables like temperature, solvent polarity, and catalyst loading can identify optimal conditions .

Analytical and Mechanistic Questions

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

LC-MS/MS monitors degradation products in simulated gastric fluid (pH 1.2) and plasma. For chlorophenyl derivatives, hydrolytic cleavage of the ester group is a major degradation pathway, detectable via m/z shifts . Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life .

Q. How does the hydrochloride salt form influence bioavailability?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, improving oral absorption. However, it may increase renal clearance due to higher polarity. Comparative pharmacokinetic studies in rodent models are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride
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3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride

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